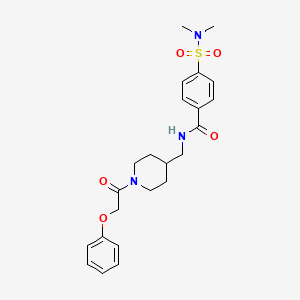
4-(N,N-dimethylsulfamoyl)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(N,N-dimethylsulfamoyl)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzamide, commonly known as DAPT, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DAPT is a gamma-secretase inhibitor that has been shown to inhibit the Notch signaling pathway, which is involved in cell differentiation, proliferation, and survival. In
科学的研究の応用
DAPT has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and cardiovascular diseases. In cancer, DAPT has been shown to inhibit the growth and metastasis of cancer cells by blocking the Notch signaling pathway. In Alzheimer's disease, DAPT has been shown to reduce the accumulation of amyloid-beta plaques, which are a hallmark of the disease. In cardiovascular diseases, DAPT has been shown to inhibit the proliferation of smooth muscle cells, which can lead to the development of atherosclerosis.
作用機序
DAPT acts as a gamma-secretase inhibitor, which blocks the cleavage of the Notch receptor by gamma-secretase. This results in the inhibition of the Notch signaling pathway, which is involved in cell differentiation, proliferation, and survival. The inhibition of the Notch signaling pathway can lead to the suppression of cancer cell growth and metastasis, the reduction of amyloid-beta plaque accumulation in Alzheimer's disease, and the inhibition of smooth muscle cell proliferation in cardiovascular diseases.
Biochemical and Physiological Effects:
DAPT has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of cell apoptosis, the reduction of amyloid-beta plaque accumulation, and the inhibition of smooth muscle cell proliferation. DAPT has also been shown to have anti-inflammatory effects, which can be beneficial in various diseases.
実験室実験の利点と制限
DAPT has several advantages for lab experiments, including its high potency and selectivity, which allows for the specific inhibition of the Notch signaling pathway. DAPT also has a well-established synthesis method, which allows for the easy production of the compound. However, DAPT has some limitations, including its potential toxicity and off-target effects, which can affect the interpretation of experimental results.
将来の方向性
There are several future directions for the research on DAPT, including the development of more selective and potent gamma-secretase inhibitors, the exploration of the potential therapeutic applications of DAPT in other diseases, and the investigation of the molecular mechanisms underlying the effects of DAPT. Additionally, the use of DAPT in combination with other drugs or therapies could be explored to enhance its therapeutic effects.
合成法
The synthesis of DAPT involves a multi-step process that starts with the reaction of 4-aminobenzoic acid with thionyl chloride to form 4-chlorobenzoic acid. The 4-chlorobenzoic acid is then reacted with N,N-dimethylsulfamide to form 4-(N,N-dimethylsulfamoyl)benzoic acid. The benzamide moiety is then introduced by reacting 4-(N,N-dimethylsulfamoyl)benzoic acid with 1-(2-phenoxyacetyl)piperidine-4-carboxaldehyde in the presence of sodium triacetoxyborohydride. Finally, the resulting product is purified through column chromatography to obtain DAPT.
特性
IUPAC Name |
4-(dimethylsulfamoyl)-N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O5S/c1-25(2)32(29,30)21-10-8-19(9-11-21)23(28)24-16-18-12-14-26(15-13-18)22(27)17-31-20-6-4-3-5-7-20/h3-11,18H,12-17H2,1-2H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKDDKIVQQRGMOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2CCN(CC2)C(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-{[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]methylidene}amino 3-methoxybenzoate](/img/structure/B2951303.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(trifluoromethyl)benzamide](/img/structure/B2951304.png)
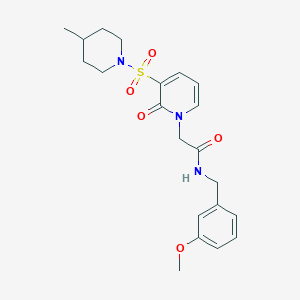
![1-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2-cyclopentylethanone](/img/structure/B2951309.png)
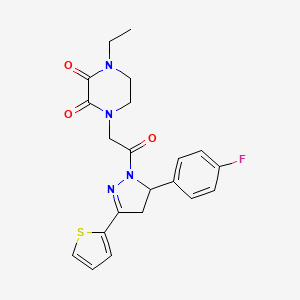
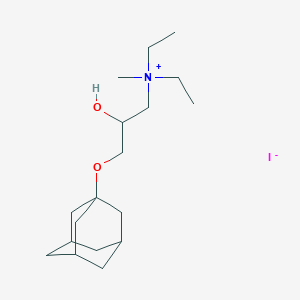

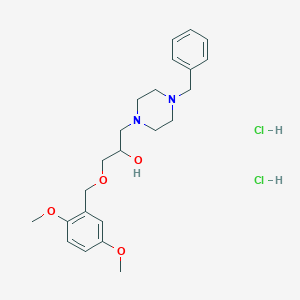
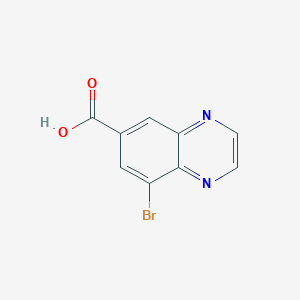



![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2951324.png)